2-(2,5-Diaminophenyl)ethanol sulfate

Description

Properties

IUPAC Name |

2-(2,5-diaminophenyl)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSLNFWECRRALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879808 | |

| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-25-9 | |

| Record name | 2-(2,5-Diaminophenyl)ethanol sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8W90PN89R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,5-Diaminophenyl)ethanol Sulfate: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-(2,5-Diaminophenyl)ethanol sulfate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes critical data to support advanced research and application.

Introduction

This compound, also known by its IUPAC name 2-(2,5-diaminophenyl)ethanol;sulfuric acid, is an aromatic amine that has garnered significant interest, primarily as a key component in the formulation of oxidative hair dyes.[1][2] Its unique molecular architecture, featuring a diaminophenyl ring coupled with an ethanol moiety, allows it to function as a primary intermediate in the complex chemical reactions that lead to the formation of stable and long-lasting colorants within the hair shaft.[1] This guide delves into the fundamental chemical and physical characteristics of this compound, offering a technical resource for its application and further investigation.

Chemical Structure and Identification

The structural integrity of a molecule is paramount to its function. This compound is characterized by a benzene ring substituted with two amino groups at positions 2 and 5, and an ethanol group at position 1. The sulfate salt form enhances its stability and solubility in aqueous formulations.

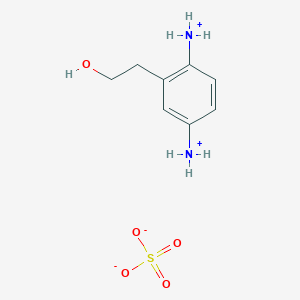

Chemical Structure

Caption: Chemical structure of 2-(2,5-Diaminophenyl)ethanol and sulfuric acid.

Identifiers

| Identifier | Value |

| CAS Number | 93841-25-9[1][3] |

| Molecular Formula | C₈H₁₂N₂O·H₂O₄S[3] |

| Molecular Weight | 250.27 g/mol [4][5] |

| IUPAC Name | 2-(2,5-diaminophenyl)ethanol;sulfuric acid[4][6] |

| InChI | InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4)[3] |

| InChIKey | VBSLNFWECRRALP-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O[4] |

| Synonyms | Hydroxyethyl-p-phenylenediamine sulfate, 2,5-Diaminophenylethanolsulfate[3][7][8] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, formulation, and quality control.

| Property | Value | Source |

| Physical Appearance | Off-white to light pink powder | [1] |

| Melting Point | >240 °C | [9] |

| Solubility in Water | 51.2 g/L at 20 °C | [9] |

| Vapor Pressure | 5.54 x 10⁻¹¹ hPa at 20°C | [10] |

| Density | 1.50 g/mL at 20°C | [10] |

| Stability | Stable for over 3 years if stored dry and protected from light at room temperature.[10] |

Spectroscopic Data (Predicted)

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. The methylene protons of the ethanol group would show characteristic shifts, with the protons closer to the hydroxyl group being more deshielded. The protons of the two amino groups and the hydroxyl group would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to the nitrogen and the ethanol group having characteristic chemical shifts. The two carbons of the ethanol side chain would also be clearly distinguishable.

-

FT-IR: The spectrum would be characterized by N-H stretching vibrations of the primary amine groups, O-H stretching of the alcohol, C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-N and C-O stretching vibrations. The presence of the sulfate counter-ion would be indicated by strong S=O stretching bands.

-

Mass Spectrometry: The mass spectrum of the free base (C₈H₁₂N₂O) would show a molecular ion peak at m/z 152.10. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the ethanol side chain.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, often involving the reduction of a nitro-substituted precursor.

Synthetic Pathway Overview

A common synthetic strategy involves the following key transformations:

Caption: Generalized synthetic pathway for this compound.

Exemplary Synthesis Protocol

The following protocol is based on a method described in the patent literature for the synthesis of the free base, followed by salt formation.[11]

Step 1: Reduction of 2-Amino-5-nitrophenylethanol

-

In a three-necked flask, suspend 182 g (1 mole) of 2-amino-5-nitrophenylethanol in 300 mL of ethanol.

-

Add a suitable reduction catalyst, such as a magnetic solid base catalyst (10 mol%).[11] Alternatively, catalytic hydrogenation using a palladium on carbon catalyst can be employed.[12]

-

Heat the mixture to 50 °C with stirring to dissolve the starting material.

-

Slowly add 96 g (3 moles) of hydrazine hydrate over 1 hour.

-

Maintain the reaction at 50 °C for 5 hours.

-

Filter the hot reaction mixture to remove the catalyst.

Step 2: Formation and Isolation of the Sulfate Salt

-

Cool the filtrate from Step 1 to 0 °C.

-

Slowly add concentrated sulfuric acid to the cooled filtrate to precipitate the sulfate salt.

-

A large amount of white solid will precipitate out of the solution.

-

Filter the precipitate and wash with a cold solvent (e.g., ethanol).

-

Dry the solid under reduced pressure to obtain this compound.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis and quality control of this compound.

HPLC Method for Purity Assessment

While a specific, validated HPLC method for this compound is not widely published, a method for the closely related N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate can be adapted.[2][10]

Chromatographic Conditions (Adapted)

| Parameter | Condition |

| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.2% sulfuric acid[10] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm[10] |

| Injection Volume | 10 µL |

Sample Preparation

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Applications in Oxidative Hair Dyeing

The primary commercial application of this compound is as a primary intermediate, or precursor, in permanent hair dye formulations.[1][7]

Mechanism of Action

In oxidative hair dyeing, this compound is mixed with an oxidizing agent, typically hydrogen peroxide, and coupling agents.[13] The oxidizing agent activates the primary intermediate, which then reacts with the couplers to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[1]

Caption: Simplified workflow of oxidative hair dyeing.

The resulting hair color is known for its excellent wash and light fastness.[1] The specific shade achieved depends on the combination and concentration of the primary intermediate and the couplers used.

Safety and Toxicology

A comprehensive understanding of the safety and toxicological profile of this compound is crucial for its safe handling and use.

| Endpoint | Result | Source |

| Acute Oral Toxicity (Rat) | LD₅₀ between 80 and 150 mg/kg body weight | [10] |

| Acute Oral Toxicity (Mouse) | LD₅₀ of 90 mg/kg body weight | [10] |

| Skin Sensitization | Considered a strong sensitizer | [10] |

| Mutagenicity | No mutagenic potential in vivo | [10] |

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[10]

Potential for Further Research

While the primary application of this compound is well-established in the cosmetics industry, its chemical structure suggests potential for broader applications. The presence of two nucleophilic amino groups and a hydroxyl group makes it a versatile building block for organic synthesis.[3] Further research could explore its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or novel polymers.

Conclusion

This compound is a key chemical intermediate with well-defined chemical and physical properties. Its primary role in oxidative hair dye formulations is a testament to its unique reactivity and ability to form stable, vibrant colors. This guide provides a foundational understanding for researchers and professionals, enabling further innovation and application of this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]

- 3. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]

- 4. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HYDROXYETHYL-p-PHENYLENEDIAMINE SULFATE | Chemotechnique Diagnostics [chemotechnique.se]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Hydroxyethyl-P-Phenylenediamine Sulfate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 8. dormer.com [dormer.com]

- 9. 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate | 93841-25-9 [chemicalbook.com]

- 10. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]

- 12. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]

- 13. cosmeticsinfo.org [cosmeticsinfo.org]

2-(2,5-Diaminophenyl)ethanol sulfate synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 2-(2,5-Diaminophenyl)ethanol Sulfate

Introduction

This compound, identified by CAS number 93841-25-9, is a crucial primary intermediate in the formulation of oxidative hair dyes.[1][2] Its molecular structure is specifically engineered to act as a dye precursor, which, upon activation by an oxidizing agent, undergoes chemical transformations to form stable color molecules within the hair shaft.[1] This process is fundamental to achieving a wide array of permanent hair colors with excellent wash and light fastness.[1][3] The compound is typically supplied as an off-white to light pink powder.[1] Due to the susceptibility of the free base form, 2-(2,5-diaminophenyl)ethanol, to oxidation, it is almost invariably prepared and stored as its more stable sulfate or hydrochloride salt.[4]

This guide provides a detailed examination of the primary synthesis pathways for this compound, focusing on the underlying reaction mechanisms, experimental protocols, and the rationale behind key process decisions. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and cosmetic science.

Overview of Synthetic Strategies

The synthesis of 2-(2,5-diaminophenyl)ethanol can be approached from several different starting materials, each route presenting unique advantages and challenges. The most commercially significant and well-documented pathways include:

-

Synthesis from 1-(2-Aminophenyl)ethanone: A multi-step process involving protection, nitration, deprotection, and sequential reduction of ketone and nitro functionalities. This route is extensively detailed in patent literature and offers a robust, commercially viable method.[3][5]

-

Synthesis from o-Chlorophenylacetic Acid: This pathway involves nitration, reduction of a carboxylic acid, high-pressure ammonolysis to introduce an amino group, and a final nitro group reduction.[4]

-

Synthesis from o-Aminophenylethanol: This approach utilizes protection or cyclization strategies, followed by nitration and reduction.[6]

This guide will focus primarily on the first pathway due to the comprehensive data available, while also outlining the key transformations in the alternative routes. The final conversion of the resulting diamine free base to its stable sulfate salt will be addressed as a discrete, concluding step applicable to all synthetic routes.

Pathway 1: Synthesis from 1-(2-Aminophenyl)ethanone

This synthetic route, detailed in patent EP1120105B1, is a well-established method for producing high-purity 1-(2,5-diaminophenyl)ethanol.[3][5] The overall strategy involves modifying the starting material through a series of carefully controlled reactions to introduce the required functional groups at the correct positions.

Logical Workflow Diagram

Caption: Workflow for synthesis from 1-(2-Aminophenyl)ethanone.

Step-by-Step Mechanistic Analysis and Protocol

-

Objective: To protect the primary amino group of 1-(2-aminophenyl)ethanone.

-

Rationale: The amino group is a powerful activating group in electrophilic aromatic substitution and is sensitive to oxidation. Protecting it as an acetamide serves two purposes: it moderates the group's activating effect, ensuring more controlled nitration, and it prevents oxidation by the strong nitric/sulfuric acid mixture used in the next step.

-

Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide, N-(2-acetylphenyl)acetamide.

-

To 90.37 g (0.67 moles) of 1-(2-aminophenyl)ethanone, add 68.25 g (0.67 moles) of acetic anhydride.

-

Stir the mixture for 2 hours at 4°C.

-

Pour the reaction mixture into crushed ice.

-

Filter the resulting precipitate, wash with ice water, and air-dry to yield N-(2-acetylphenyl)acetamide.

-

Yield: 104.70 g (88%)[3]

-

-

Objective: To introduce a nitro group onto the aromatic ring, directed to the para position relative to the amino group.

-

Rationale: The acetamido group is an ortho-, para-director. Due to the steric hindrance from the adjacent acetyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the para position.

-

Mechanism: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). A base (HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product.

-

Prepare a mixture of 250 mL of sulfuric acid and 250 mL of fuming nitric acid, and cool it to 4°C.

-

Add 104.70 g (0.59 moles) of N-(2-acetylphenyl)acetamide portion-wise over 30 minutes to the cooled acid mixture.

-

Stir the reaction for an additional 1.5 hours at 4°C.

-

Pour the mixture into crushed ice.

-

Filter the precipitate, wash with water, and air-dry to afford N-(2-acetyl-4-nitrophenyl)acetamide.

-

Yield: 85.56 g (65%)[3]

-

-

Objective: To remove the acetyl protecting group and restore the primary amine.

-

Rationale: The protecting group is no longer needed and must be removed to yield the desired aminophenyl structure. Acid-catalyzed hydrolysis is an effective method for cleaving the amide bond.

-

Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, the amine leaving group is expelled, and the primary amine is regenerated upon workup.

-

Prepare a mixture of 85.56 g (0.39 moles) of N-(2-acetyl-4-nitrophenyl)acetamide and 600 mL of 6 N HCl.

-

Stir the suspension for 2 hours at 80°C.

-

Filter the suspension, wash the solid with water, and air-dry. This yields 1-(2-amino-5-nitrophenyl)ethanone.

-

Yield: 54.95 g (79%)[3]

-

-

Objective: To reduce the ketone functional group to a secondary alcohol without affecting the nitro group.

-

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent, perfectly suited for the selective reduction of aldehydes and ketones. It is not strong enough to reduce the nitro group under these conditions, providing excellent chemoselectivity.

-

Mechanism: This is a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the aqueous workup to yield the alcohol.

-

Create a stirred suspension of 27.02 g (150 mmol) of 1-(2-amino-5-nitrophenyl)ethanone in 150 mL of methanol at 4°C.

-

Add 5.67 g (150 mmol) of sodium borohydride over a period of 15 minutes.

-

After the addition is complete, allow the solution to warm to room temperature and stir for another 15 minutes.

-

Evaporate the methanol under vacuum.

-

Add 150 mL of water to the residue.

-

Filter the precipitate, wash with cold water, and air-dry to obtain 1-(2-amino-5-nitrophenyl)ethanol.

-

Yield: 27.0 g (99%)[3]

-

-

Objective: To reduce the nitro group to a primary amino group, forming the final diamine free base.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. A variety of catalysts can be used, with Palladium on Carbon (Pd/C) being a common choice.

-

Mechanism: The reaction occurs on the surface of the metal catalyst. Both hydrogen gas and the nitro compound are adsorbed onto the catalyst surface. A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.

Experimental Protocol: (A representative protocol, as the patent describes this step generally)[3][4][5]

-

Dissolve the 1-(2-amino-5-nitrophenyl)ethanol (e.g., 27.0 g) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-4 atm).

-

Stir the reaction at room temperature until hydrogen uptake ceases (indicating completion).

-

Filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 1-(2,5-diaminophenyl)ethanol as the free base.

Data Summary for Pathway 1

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | 1-(2-Aminophenyl)ethanone | Acetic Anhydride | N-(2-Acetylphenyl)acetamide | 88% |

| 2 | N-(2-Acetylphenyl)acetamide | H₂SO₄, fuming HNO₃ | N-(2-Acetyl-4-nitrophenyl)acetamide | 65% |

| 3 | N-(2-Acetyl-4-nitrophenyl)acetamide | 6 N HCl | 1-(2-Amino-5-nitrophenyl)ethanone | 79% |

| 4 | 1-(2-Amino-5-nitrophenyl)ethanone | NaBH₄, Methanol | 1-(2-Amino-5-nitrophenyl)ethanol | 99% |

| 5 | 1-(2-Amino-5-nitrophenyl)ethanol | H₂, Pd/C | 1-(2,5-Diaminophenyl)ethanol | High |

Alternative Synthetic Pathways

While the route from 1-(2-aminophenyl)ethanone is well-documented, other strategies offer different approaches that may be advantageous depending on the availability of starting materials.

Pathway 2: From o-Chlorophenylacetic Acid

This route, described in patent CN103242177A, avoids the need for a protection-deprotection sequence by introducing the amino groups at later stages.[4]

Caption: Workflow for synthesis from o-Chlorophenylacetic Acid.

Key Transformations:

-

Nitration: Standard electrophilic nitration of o-chlorophenylacetic acid.[4]

-

Carboxylic Acid Reduction: Reduction of the carboxylic acid to a primary alcohol using sodium borohydride under acidic conditions.[4]

-

Ammonolysis: Nucleophilic aromatic substitution where the chloro group is displaced by an amino group from concentrated ammonia under high pressure and temperature. This is the key step for introducing the first amine.[4]

-

Nitro Reduction: A final catalytic hydrogenation reduces the nitro group to the second amine.[4]

Pathway 3: From o-Aminophenylethanol

This method, outlined in patent CN101717342A, starts with a molecule that already contains the ethanol side chain.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]

- 4. CN103242177A - Preparation method of 2,5-diaminophenethyl alcohol sulfate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]

The Unseen Architect of Color: A Deep Dive into the Mechanism of 2-(2,5-Diaminophenyl)ethanol Sulfate in Oxidative Dyeing

An In-depth Technical Guide for Researchers and Formulation Scientists

In the intricate world of cosmetic science, the quest for vibrant, long-lasting, and safe hair colorants is a perpetual endeavor. Oxidative hair dyes represent the pinnacle of permanent hair coloring technology, and at the heart of these formulations lie key molecules that orchestrate the transformation from colorless precursors to rich, enduring shades. This technical guide delves into the core mechanism of one such pivotal ingredient: 2-(2,5-Diaminophenyl)ethanol sulfate, also known as Hydroxyethyl-p-phenylenediamine sulfate (HPPS). As a less sensitizing alternative to the traditional p-phenylenediamine (PPD), a thorough understanding of its function is paramount for innovation in hair color technology.

This document will navigate the chemical journey of this compound from its role as a primary intermediate to its ultimate fate as a chromophore embedded within the hair fiber. We will explore its activation, its interaction with coupling agents, and the analytical methodologies required to characterize its performance, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field.

The Foundation of Permanent Hair Color: The Oxidative Dyeing Process

Permanent hair coloring is a chemical process that fundamentally alters the color of the hair by forming large, colored molecules within the hair's cortex. This process is "oxidative" because it relies on an oxidizing agent, typically hydrogen peroxide, to initiate the color-forming reactions. The key components of an oxidative hair dye system are:

-

Primary Intermediates (Developers): These are aromatic compounds, such as this compound, that are oxidized to form reactive intermediates.

-

Couplers (Color Modifiers): These are also aromatic compounds that, on their own, do not produce significant color. However, they react with the oxidized primary intermediates to form a wide spectrum of colors.

-

Alkalizing Agent: An alkaline environment, often created by ammonia or ethanolamine, is necessary to swell the hair cuticle, allowing the dye precursors to penetrate the cortex. It also facilitates the decomposition of the oxidizing agent.

-

Oxidizing Agent: Hydrogen peroxide is the most common oxidizing agent used to initiate the polymerization of the dye precursors.

The magic of oxidative dyeing lies in the formation of large dye molecules inside the hair shaft, which are then physically trapped, leading to a color that is resistant to washing.

Unveiling the Protagonist: this compound

This compound (CAS No. 93841-25-9) is a primary intermediate that serves as a cornerstone in many modern oxidative hair dye formulations. Its chemical structure, featuring a p-phenylenediamine backbone with a hydroxyethyl group, is pivotal to its function and its improved safety profile compared to PPD.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₅S |

| Molecular Weight | 250.27 g/mol |

| Appearance | Off-white to light pink powder |

| Solubility | Soluble in water |

The presence of the hydroxyethyl group enhances its water solubility and is believed to contribute to its reduced skin sensitization potential.

The Core Mechanism of Action: A Step-by-Step Elucidation

The transformation of the colorless this compound into a vibrant color is a multi-step process that occurs within the hair fiber.

Step 1: Oxidation and Formation of the Reactive Intermediate

The dyeing process is initiated when the hair dye formulation, containing this compound, is mixed with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The this compound is oxidized to a highly reactive electrophilic intermediate, a quinonediimine.

Step 2: Electrophilic Attack and Coupling

The newly formed quinonediimine is a potent electrophile and readily reacts with electron-rich coupler molecules present in the formulation. This reaction, known as oxidative coupling, is the primary color-forming step. The specific coupler used will determine the final color produced.

For instance, coupling with a meta-substituted aminophenol, such as m-aminophenol , typically leads to the formation of blue or violet indoaniline dyes.

Step 3: Oxidation of the Leuco Dye to the Final Chromophore

The initial product of the coupling reaction is a colorless or lightly colored molecule known as a leuco dye. This leuco dye is then rapidly oxidized by another molecule of the quinonediimine intermediate or hydrogen peroxide to form the final, stable, and intensely colored indo dye, which remains trapped within the hair cortex.

Self-Coupling and Trimer Formation

In the absence of a coupler, or if the concentration of the primary intermediate is high, self-coupling reactions can occur. For p-phenylenediamines, this can lead to the formation of a trimer known as Bandrowski's base. While this can contribute to the overall color, it is generally a slower reaction compared to the coupling with dedicated coupler molecules. The specific self-coupling products of this compound are less well-documented but are presumed to be analogous trimers.

The Palette of Possibilities: Coupling Reactions and Resulting Colors

The versatility of oxidative dyeing stems from the vast array of colors that can be achieved by combining a primary intermediate with different couplers. A Chinese patent suggests that 2,5-diaminophenylethanol sulfate, when coupled with specific cresols, can produce fashionable hair colors. For example, combinations with 4-amino-m-cresol, 5-amino-o-cresol, or 6-amino-m-cresol can result in purple and light brown shades[1].

While the exact chemical structures of the resulting chromophores from the reaction of oxidized HPPS with various couplers are not extensively published in readily available literature, we can infer their general structures based on the well-established chemistry of p-phenylenediamines.

Inferred Structures of Resulting Dyes:

-

With Resorcinol (a phenol-type coupler): The reaction is expected to form an indophenol-type dye, likely contributing to greenish-brown or brown tones.

-

With m-Aminophenol (an amine-type coupler): The reaction is expected to form an indoaniline-type dye, typically resulting in blue to violet shades.

The final perceived color on the hair is a result of a complex mixture of these and other dye molecules formed during the dyeing process.

Evaluating Performance: Methodologies and Protocols

Assessing the efficacy and stability of a hair dye formulation containing this compound requires a suite of analytical and performance-based tests.

Characterization of Reaction Products

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is the gold standard for identifying and quantifying the dye precursors, couplers, and the resulting chromophores in a hair dye mixture.

Experimental Protocol: HPLC-MS Analysis of Dye Formation

-

Sample Preparation:

-

Prepare a model hair dye formulation containing a known concentration of this compound and the coupler of interest.

-

Mix the dye formulation with the hydrogen peroxide developer at the desired ratio.

-

At various time points (e.g., 0, 5, 15, 30 minutes), quench a small aliquot of the reaction mixture with a reducing agent (e.g., sodium sulfite solution) to stop the reaction.

-

Dilute the quenched sample with a suitable mobile phase for HPLC analysis.

-

-

HPLC-MS Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD scanning from 200-700 nm to capture the UV-Vis spectra of all components. MS detection in both positive and negative ion modes to determine the molecular weights of the reactants and products.

-

-

Data Analysis:

-

Identify the peaks corresponding to the unreacted primary intermediate, coupler, and the newly formed dye molecules based on their retention times, UV-Vis spectra, and mass-to-charge ratios.

-

Quantify the concentration of each species over time to study the reaction kinetics.

-

Assessment of Color Fastness

The longevity of the hair color is a critical performance parameter. This is typically evaluated by assessing the color's resistance to washing (wash fastness) and exposure to light (light fastness).

Experimental Protocol: Wash Fastness Evaluation

-

Hair Tress Preparation:

-

Use standardized bleached or virgin human hair tresses.

-

Dye the tresses with the hair dye formulation containing this compound according to a standardized procedure.

-

Rinse and dry the dyed tresses.

-

-

Initial Color Measurement:

-

Measure the initial color of the dyed tresses using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.

-

-

Washing Cycles:

-

Subject the dyed tresses to a defined number of washing cycles (e.g., 10, 20, 30 cycles) using a standardized shampoo and water temperature.

-

Each cycle should consist of wetting, shampooing, rinsing, and drying.

-

-

Final Color Measurement:

-

After the desired number of washing cycles, measure the final CIELAB values of the tresses.

-

-

Data Analysis:

-

Calculate the total color change (ΔE) using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb*)\²).

-

A lower ΔE* value indicates better wash fastness.

-

Experimental Protocol: Light Fastness Evaluation

-

Hair Tress Preparation: As described for the wash fastness test.

-

Initial Color Measurement: Obtain initial CIELAB values.

-

Light Exposure:

-

Expose the dyed tresses to a controlled light source, typically a xenon arc lamp, which simulates natural sunlight, for a specified duration or total radiant exposure.

-

-

Final Color Measurement: Measure the final CIELAB values.

-

Data Analysis: Calculate the total color change (ΔE*) to determine the degree of fading due to light exposure.

Safety and Regulatory Landscape

A significant driver for the use of this compound is its more favorable safety profile compared to p-phenylenediamine (PPD), a known potent skin sensitizer.

The Scientific Committee on Consumer Safety (SCCS) of the European Commission has evaluated the safety of Hydroxyethyl-p-phenylenediamine sulfate. In its opinions, the SCCS has established a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity and has concluded on its sensitization potential.

Toxicological Data Summary (from SCCS Opinions):

| Toxicological Endpoint | Result/Value |

| Acute Oral Toxicity (Rat) | LD₅₀ > 2000 mg/kg bw |

| Dermal Sensitization | Considered a skin sensitizer |

| Subchronic Dermal Toxicity (90-day, Rat) | NOAEL = 10 mg/kg bw/day |

While this compound is a skin sensitizer, studies have shown that it has a lower sensitization potential than PPD. One study found that in PPD-allergic individuals, the rate of cross-reaction to HPPS was significantly lower than to other PPD derivatives.

Conclusion

This compound stands as a testament to the ongoing innovation in the field of cosmetic science, offering a valuable alternative to traditional primary intermediates in oxidative hair dyes. Its mechanism of action, rooted in the principles of oxidation and electrophilic aromatic substitution, allows for the creation of a diverse and vibrant palette of permanent hair colors. A comprehensive understanding of its chemical transformations, its interactions with couplers, and the methodologies for evaluating its performance and safety is essential for the development of next-generation hair coloring products that are not only effective but also meet the evolving demands for consumer safety. As research continues to unravel the nuances of its reactivity and toxicological profile, this compound is poised to remain a key ingredient in the formulation of high-performance and safer oxidative hair dyes.

References

Biological activity and toxicological profile of 2-(2,5-Diaminophenyl)ethanol sulfate

An In-Depth Technical Guide to the Biological Activity and Toxicological Profile of 2-(2,5-Diaminophenyl)ethanol Sulfate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a compound of significant interest in the cosmetics industry. Intended for researchers, scientists, and drug development professionals, this document delves into its chemical identity, primary application, biological interactions, and a detailed toxicological profile based on current scientific understanding.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 2-(2,5-diaminophenyl)ethan-1-ol; sulfuric acid, is an aromatic amine primarily utilized as a primary intermediate in oxidative hair dye formulations.[1][2] Its chemical structure, characterized by a diaminophenyl group attached to an ethanol backbone, makes it an effective precursor for color formation in permanent hair coloring products.[1] The compound is typically supplied as a salt to enhance its stability.[1]

Key Chemical Information:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 93841-25-9[2] |

| Molecular Formula | C8H14N2O5S[3] |

| Molecular Weight | 250.27 g/mol [3] |

| Synonyms | Hydroxyethyl-p-phenylenediamine sulfate, Betoxol, COLIPA n° A80[2] |

| Physical Form | Off-white to light pink powder[1] |

The synthesis of 2-(2,5-diaminophenyl)ethanol and its subsequent sulfation can be achieved through various methods, often involving the reduction of a nitro group to an amino group on a precursor molecule.[4]

Biological Activity in Oxidative Hair Dyeing

The primary biological relevance of this compound lies in its function as a dye precursor in oxidative hair coloring.[1] This process involves a chemical reaction within the hair shaft, leading to the formation of stable, long-lasting color molecules.

Mechanism of Action in Hair Dyeing:

-

Alkalizing Agent: The hair dye formulation typically contains an alkalizing agent, such as ammonia, which opens the hair cuticle, allowing the dye precursors to penetrate the cortex.

-

Oxidation: An oxidizing agent, usually hydrogen peroxide, is mixed with the dye formulation. The hydrogen peroxide oxidizes the this compound.

-

Coupling Reaction: The oxidized primary intermediate then reacts with a coupler molecule (a secondary intermediate) to form larger, colored molecules.

-

Color Formation: These newly formed color molecules are trapped within the hair cortex, resulting in a permanent change in hair color. The final shade is dependent on the specific combination of primary intermediates and couplers used.[1]

Caption: Oxidative Hair Dyeing Workflow.

Toxicological Profile

The toxicological profile of this compound has been extensively evaluated, primarily in the context of its use in cosmetic products. The following sections summarize the key findings.

Acute Oral Toxicity

Studies in mice have been conducted to determine the acute oral toxicity. In one study, doses of 20, 36, 63, 112, or 200 mg/kg body weight were administered by gavage. All animals in the 112 and 200 mg/kg bw groups died, with death occurring between 30 minutes and 4 days post-administration.[2] Signs of toxicity included decreased motor activity, ruffled fur, hunched posture, ataxia, and dyspnoea.[2] Another study in rats and mice using the dihydrochloride salt (a related compound) also demonstrated mortality at higher doses.[2]

Dermal and Percutaneous Absorption

In vitro studies using human skin have shown that the dermal bioavailability of this compound is low. Under oxidative conditions (simulating hair dyeing), the dermal bioavailability was determined to be 0.57% (2.46 µg equiv./cm²), and under non-oxidative conditions, it was 0.49% (2.12 µg equiv./cm²).[2]

Skin and Eye Irritation

Studies on the skin irritation potential of the dihydrochloride salt in guinea pigs indicated some irritation after repeated applications.[5] Information on eye irritation is limited for the sulfate salt, but related compounds have shown potential for irritation.

Skin Sensitization

This compound is considered a strong skin sensitizer.[2] This is a critical consideration for its use in consumer products and highlights the importance of patch testing to identify individuals with allergic sensitivities.

Genotoxicity and Mutagenicity

A battery of tests has been performed to assess the genotoxic and mutagenic potential of this compound.

-

Ames Test (Bacterial Reverse Mutation Assay): In a bacterial reverse mutation assay, the compound did not show a clear mutagenic effect, although a borderline result was observed in the TA100 strain without metabolic activation in one experiment.[2] A confirmatory experiment showed slight increases in revertants but no dose-dependency.[2]

-

In Vitro Micronucleus Test: In an in vitro micronucleus test using human lymphocytes, a statistically significant increase in the frequency of micronucleated binucleated (MNBN) cells was observed at concentrations of 150 and 300 μg/mL without metabolic activation (S9 mix), where cytotoxicity was 54% and 67%, respectively.[2] With metabolic activation, statistically significant increases in MNBN cells were seen at 1350 and 1800 μg/ml, with cytotoxicity of 46% and 60%, respectively.[2]

Repeated Dose Toxicity

In a repeated dose toxicity study in rats, an increase in the liver enzymes aspartate aminotransferase (AST) and alanine aminotransferase (ALT) was observed at a dose of 55 mg/kg bw/day, particularly in female animals.[2] However, histopathological examination did not reveal dose-related lesions in the examined organs.[2]

Summary of Toxicological Data:

| Endpoint | Species | Route | Result |

| Acute Oral Toxicity | Mouse | Gavage | LD50 between 63 and 112 mg/kg bw[2] |

| Dermal Absorption | Human (in vitro) | Topical | Low bioavailability (0.49-0.57%)[2] |

| Skin Sensitization | - | - | Strong sensitizer[2] |

| Genotoxicity (Ames) | Bacteria | In vitro | Equivocal[2] |

| Genotoxicity (Micronucleus) | Human Lymphocytes | In vitro | Positive with and without S9 mix[2] |

| Repeated Dose Toxicity | Rat | - | Increased AST and ALT at 55 mg/kg bw/day[2] |

Pharmacokinetics and Metabolism

After oral administration in rats, this compound is primarily excreted in the urine (around 86%) and to a lesser extent in the feces (around 14%). The highest concentrations of the substance were found in the thyroid, liver, and adrenal glands, while the lowest concentrations were in the testes, fat, and femur.

As an aromatic amine, it is expected to undergo metabolic activation, which is a key factor in the toxicity of this class of compounds. The initial step often involves N-oxidation to form N-hydroxyarylamines, which can be further metabolized to reactive electrophiles capable of binding to macromolecules like DNA.[6]

Broader Biological Activity and Inferences

There is a notable lack of published research on the biological activities of this compound outside of its use in cosmetics and the associated toxicological evaluations. No significant studies on its potential as an enzyme inhibitor, receptor ligand, or modulator of cellular signaling pathways have been identified.

However, based on its chemical structure as a p-phenylenediamine derivative, some inferences can be drawn. P-phenylenediamines are known to be easily oxidized, forming reactive intermediates.[7] This reactivity is fundamental to their function in various applications, including as antioxidants in rubber production and as dye precursors.[7] The quinone derivatives of some p-phenylenediamines have been shown to be toxic to aquatic organisms, causing cell membrane damage and intracellular oxidative stress.[8]

The presence of the aromatic amine moiety is a structural alert for potential carcinogenicity and mutagenicity, as these compounds can be metabolically activated to electrophilic species that form DNA adducts.[9] The ethanolamine side chain may influence the compound's solubility and pharmacokinetic properties.[10]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a generalized representation based on standard OECD guidelines.

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of induced rodents.

-

Procedure: a. The test compound is dissolved in a suitable solvent (e.g., DMSO). b. Aliquots of the test solution at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed in a test tube. c. Molten top agar is added, and the mixture is poured onto minimal glucose agar plates. d. The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Caption: Ames Test Experimental Workflow.

In Vitro Micronucleus Assay

This protocol is a generalized representation based on standard OECD guidelines.

-

Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of phytohemagglutinin to stimulate cell division.

-

Treatment: The cultured cells are exposed to various concentrations of the test compound with and without a metabolic activation system (S9 mix) for a defined period (e.g., 3-6 hours).

-

Cytochalasin B Addition: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.

-

Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. At least 2000 binucleated cells per concentration are scored.

-

Evaluation: A compound is considered genotoxic if it induces a statistically significant and dose-dependent increase in the frequency of micronucleated cells.

Caption: In Vitro Micronucleus Assay Workflow.

Conclusion

This compound is a well-characterized compound with a primary and specific application in the cosmetics industry as an oxidative hair dye precursor. Its biological activity is intrinsically linked to its chemical reactivity, which allows it to form stable color molecules within the hair shaft. The toxicological profile of this compound has been thoroughly investigated, revealing it to be a strong skin sensitizer with some evidence of in vitro genotoxicity at cytotoxic concentrations, although it is not considered mutagenic in vivo. The available data on its pharmacokinetics indicate that it is primarily excreted through urine.

For researchers and drug development professionals, it is important to note the lack of data on the broader biological activities of this compound. While its current application is narrow, its structural features as an aromatic amine suggest that any potential new applications would require a thorough investigation of its metabolic activation pathways and potential for off-target effects. This guide provides a solid foundation of the known properties and toxicological profile of this compound, which can inform future research and safety assessments.

References

- 1. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101717342A - Method for synthesizing 2,5-diamino phenyl ethanol - Google Patents [patents.google.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential applications of 2-(2,5-Diaminophenyl)ethanol sulfate in biochemistry

An initial comprehensive search for "2-(2,5-Diaminophenyl)ethanol sulfate" has yielded no specific results in publicly available scientific literature or chemical databases. This suggests that the compound may be novel, not yet extensively studied, or may be referred to under a different nomenclature.

Due to the lack of available data, it is not possible to provide an in-depth technical guide on the potential applications of this specific compound in biochemistry that adheres to the required principles of scientific integrity, expertise, and authoritative grounding. A guide of that nature would necessitate existing research on its mechanisms of action, biological targets, and established experimental protocols, none of which are currently available.

To proceed with a meaningful analysis, further information on the compound would be required, such as:

-

Alternative Names or CAS Number: The compound might be known by a different chemical name or have a unique identifier.

-

Source or Context: Understanding the origin of this query (e.g., a novel synthesis, a newly identified metabolite) could provide clues for a more targeted search.

-

Hypothesized Function: If there is a theoretical basis for its potential application, this could guide a search for analogous compounds or mechanisms.

Without this foundational information, any discussion of potential applications would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals. We recommend verifying the compound's identity and searching for any preliminary research that may exist under alternative identifiers.

An In-depth Technical Guide to the Historical Development and Discovery of Diaminophenyl Derivatives

Abstract

The journey of diaminophenyl derivatives is a compelling narrative that mirrors the evolution of modern chemistry itself. Originating as foundational components in the 19th-century synthetic dye industry, these versatile scaffolds have transitioned into critical roles in high-performance polymers and, most significantly, as privileged structures in medicinal chemistry. This guide traces their path from industrial workhorses to precision therapeutic agents. We will explore the foundational synthesis techniques, the paradigm-shifting discoveries that propelled them into the pharmaceutical arena, the evolution of synthetic methodologies toward greater efficiency and sustainability, and their contemporary application in the rational design of targeted therapies. This exploration is designed for researchers and drug development professionals, offering not just a historical overview but also field-proven insights into the causality behind experimental choices and the logic of their application.

From Vibrant Hues to Vital Cures: The Industrial Origins

The story of diaminophenyl derivatives begins not in a pharmacy, but in the burgeoning textile mills of the mid-19th century. The rise of the synthetic dye industry, built upon coal tar derivatives like aniline, created a fervent demand for new chromophores. Phenylenediamines, particularly p-phenylenediamine (PPD), became central to this enterprise. Their utility stemmed from a simple chemical principle: the diamine moiety could be readily oxidized to form intensely colored compounds, making them ideal precursors for a vast range of dyes and hair colorants.[1][2]

The primary method for their production was conceptually straightforward and emblematic of the era's industrial chemistry: the nitration of an aromatic ring followed by reduction.

1.1. Foundational Synthesis: The Dinitro Reduction Pathway

The classical approach involves a two-step process. First, a benzene ring is subjected to double nitration using a mixture of nitric and sulfuric acids. The resulting dinitrobenzene is then reduced to the corresponding diamine. Early industrial processes often employed metals like iron or tin in the presence of a strong acid, such as hydrochloric acid (HCl), for this reduction step.[3] This method, while effective, was harsh and generated significant waste, but it laid the groundwork for all subsequent developments.

Caption: Classical two-step synthesis of diaminobenzene.

This foundational chemistry not only colored the world's fabrics but also inadvertently set the stage for a revolution in medicine. The key insight was realizing that the same chemical properties that made these compounds bind selectively to fibers could be repurposed to target biological entities.

The "Magic Bullet" Era: Diaminophenyl Scaffolds in Early Chemotherapy

The conceptual leap from dye to drug was championed by Paul Ehrlich at the turn of the 20th century. He observed that certain aniline dyes would selectively stain specific microorganisms and tissues. This led to his groundbreaking hypothesis of a "magic bullet": a compound that could be designed to selectively target and destroy a pathogen without harming the host.[2]

This principle transformed diaminophenyl derivatives and other dye-related compounds from simple industrial chemicals into promising therapeutic leads. Ehrlich's systematic screening of hundreds of arsenic-containing aniline derivatives culminated in the discovery of Salvarsan in 1910, the first effective treatment for syphilis. While not a diaminophenyl derivative itself, its discovery was a direct result of the intellectual framework born from studying dye-cell interactions, a framework that would soon be applied to the diaminophenyl scaffold.[2]

This era marked a fundamental shift in scientific logic. The causality was clear: if structure dictates color and binding to a textile, then a modified structure could dictate binding to a biological target. This moved drug discovery away from pure serendipity and towards a more systematic, albeit still empirical, approach.

Caption: The logical progression of Ehrlich's "Magic Bullet" theory.

The Evolution of Synthesis: Advances in Methodology

As the applications for diaminophenyl derivatives expanded from dyes to polymers like Kevlar and into pharmaceuticals, the need for more efficient, scalable, and environmentally benign synthetic methods grew.[1] The classical iron/acid reduction, while historically significant, has been largely supplanted by more refined techniques.

3.1. Catalytic Hydrogenation

One of the most significant advances was the adoption of catalytic hydrogenation. This method involves the reduction of the dinitro precursor using hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3] This approach offers much cleaner reactions and easier workups, as the catalyst can be filtered off, leaving the product in solution. It represents a major step towards "greener" chemistry.

3.2. Modern Catalytic Systems

More recently, novel catalytic systems have been developed to construct the diaminophenyl ring system from different starting materials altogether, avoiding the harsh nitration step. For instance, a method co-catalyzed by iodine and copper allows for the direct conversion of cyclohexanones into substituted o-phenylenediamines using air as the oxidant under mild conditions. This represents a significant increase in elegance and efficiency, building the aromatic ring system and installing the amine groups in a cascade reaction.

The table below summarizes the evolution of these synthetic approaches, highlighting the trade-offs and advancements in the field.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Classical Reduction | Dinitrobenzene | Fe or Sn, HCl | Moderate-Good | Low cost, robust | Harsh conditions, significant waste | [3] |

| Catalytic Hydrogenation | Dinitrobenzene | H₂, Pd/C or Raney Ni | Good-Excellent | Clean reaction, high yield, easy workup | Cost of catalyst, requires H₂ gas | [3] |

| Hydrazine Reduction | Nitro-substituted aniline | Hydrazine hydrate, catalyst | Good | Avoids high-pressure H₂ | Hydrazine is toxic and explosive | [3] |

| Oxidative Aromatization | Substituted Cyclohexanone | Amine, I₂, Cu catalyst, Air | Good | Mild conditions, avoids nitration | Limited to ortho-isomers, newer tech | N/A |

3.3. Experimental Protocol: Classical Reduction of m-Dinitrobenzene

This protocol describes a representative classical synthesis using tin and hydrochloric acid. This self-validating system is instructive for understanding the foundational chemistry. The successful formation of the product is confirmed by the disappearance of the starting material (typically a yellow solid) and the formation of the amine salt, which can be neutralized to yield the free diamine.

Objective: To synthesize m-phenylenediamine from m-dinitrobenzene.

Materials:

-

m-Dinitrobenzene

-

Granulated Tin

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers, filter funnel, etc.

Procedure:

-

Setup: Place 10 g of granulated tin and 5 g of m-dinitrobenzene into a 250 mL round-bottom flask fitted with a reflux condenser.

-

Initial Reaction: Add 25 mL of concentrated HCl in small portions through the condenser. If the reaction is too vigorous, cool the flask in an ice bath.

-

Reflux: After the initial reaction subsides, gently heat the mixture to reflux for 1 hour. The yellow color of the dinitrobenzene should disappear, indicating the reaction is proceeding. The solution will contain the diamine as a complex tin salt.

-

Basification: Cool the flask and cautiously add 40% NaOH solution until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free diamine.

-

Isolation (Workup): Isolate the crude diamine product. Depending on the specific diamine, this may involve steam distillation or solvent extraction.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the final product.

Contemporary Frontiers: Diaminophenyl Derivatives in Rational Drug Design

Today, the diaminophenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the hydrogen bonding capabilities of the two amine groups, allows it to serve as an excellent anchor for binding to biological targets, particularly enzyme active sites.

A prime example of its modern application is in the development of kinase inhibitors for cancer therapy. Focal Adhesion Kinase (FAK) is a protein that is overexpressed in many cancers and plays a key role in cell survival, proliferation, and migration. The diaminopyrimidine scaffold, a close relative of diaminophenyl, has proven to be a highly effective core for designing potent FAK inhibitors.

In lead compounds like TAE-226, the 2,4-diaminopyrimidine core acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of the FAK enzyme. This anchoring prevents FAK from performing its function, thereby inhibiting downstream signaling pathways that promote cancer growth.

Caption: Inhibition of the FAK signaling pathway by a diaminophenyl-type scaffold.

This rational design approach is a world away from Ehrlich's systematic screening. It involves using structural biology and computational chemistry to design molecules that fit a specific target with high affinity and selectivity. The diaminophenyl scaffold provides a reliable starting point, a validated anchor upon which chemists can build out other functionalities to optimize potency and pharmacokinetic properties. Compound A12, a derivative developed from this scaffold, showed potent anticancer activity against lung and breast cancer cell lines with IC50 values in the nanomolar range.

Conclusion

The historical arc of diaminophenyl derivatives is a testament to the power of chemical innovation. From their humble beginnings as colorants for textiles, they have become indispensable in materials science and central to the development of targeted therapeutics. Their journey from the broad utility of the 19th century to the precision-guided roles of the 21st century encapsulates the broader evolution of drug discovery itself—a journey from empirical observation to rational, structure-based design. As researchers continue to explore new chemical space, the foundational lessons learned from this remarkable class of compounds will undoubtedly continue to inform the design of the next generation of advanced materials and life-saving medicines.

References

Methodological & Application

Protocol for using 2-(2,5-Diaminophenyl)ethanol sulfate in laboratory experiments

Application Notes & Protocols for 2-(2,5-Diaminophenyl)ethanol sulfate

Introduction and Scientific Context

This compound (CAS No. 93841-25-9) is an aromatic amine belonging to the p-phenylenediamine (PPD) family of compounds.[1][2] While its primary industrial application is as a key precursor, or primary intermediate, in oxidative hair dye formulations, its chemical properties make it a compound of interest for broader laboratory applications, particularly in toxicology, dermatology, and studies of oxidative coupling reactions.[3][4] In hair coloring, it functions as a dye precursor which, upon activation by an oxidizing agent, reacts with coupler compounds to form large, stable color molecules within the hair shaft.[4][5]

This dual functionality—undergoing a predictable oxidative transformation to produce a chromophore—positions it as a useful model compound for researchers. Understanding its handling, stability, and reaction mechanisms is critical for its effective use in a research environment. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound in laboratory experiments, focusing on a model oxidative coupling protocol.

Physicochemical Properties, Storage, and Solution Preparation

The integrity of experimental results begins with the proper handling and preparation of the starting material. This compound is a solid that is prone to degradation if not stored correctly, which can compromise its reactivity.

Key Compound Characteristics

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 93841-25-9 | [1][6][7] |

| Molecular Formula | C₈H₁₂N₂O·H₂SO₄ (or C₈H₁₄N₂O₅S) | [1][6][8] |

| Molecular Weight | ~250.27 g/mol | [3][6][9] |

| Appearance | White to off-white / light pink solid powder | [1][4] |

| Solubility | Water (51.2 g/L at 20°C), slightly soluble in DMSO and Methanol | [1][8][10] |

| Storage Temperature | Room temperature or -20°C, protect from light and moisture | [6][7][11] |

Rationale for Storage & Handling

Expert Insight: The di-amino substitution on the phenyl ring makes this molecule highly susceptible to air oxidation, which can lead to discoloration and polymerization, rendering it less effective for controlled experiments. The sulfate salt form provides greater stability compared to the free base, which is readily oxidized.[5][12] Furthermore, the compound is described as light and moisture sensitive.[11] Therefore, stringent storage and handling are not merely best practices but essential for experimental reproducibility.

Recommended Storage Protocol:

-

Long-Term: For periods longer than a month, store the solid compound at -20°C in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[6][13]

-

Short-Term: For daily use, store in a tightly sealed, opaque container at room temperature in a desiccator to protect from light and humidity.[7][10]

Protocol for Stock Solution Preparation

The compound's aqueous solubility makes water the preferred solvent for many applications. However, for cell-based assays or specific organic reactions, DMSO may be required.

Protocol 2.3.1: Preparation of a 100 mM Aqueous Stock Solution

-

Equilibrate the solid this compound to room temperature before opening the container to prevent moisture condensation.

-

In a calibrated volumetric flask, weigh out 25.03 mg of the compound (for 1 mL) or 250.3 mg (for 10 mL).

-

Add approximately 75% of the final volume of high-purity deionized water.

-

Agitate the solution at room temperature. Gentle warming (up to 30-35°C) or brief sonication can be used to facilitate dissolution if necessary.

-

Once fully dissolved, bring the solution to the final volume with deionized water.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

Stability Note: Aqueous solutions (approx. 5% w/w) are stable for at least 7 days when stored at room temperature and protected from light.[2][10] For best results, prepare fresh solutions or store aliquots at -20°C for longer-term use and thaw only once.

Core Application: In Vitro Oxidative Coupling Reaction

This section details a protocol for a model in vitro experiment simulating the primary function of this compound: oxidative color formation. This assay can be adapted to screen for inhibitors of peroxidase activity, evaluate antioxidant capacity, or as a model for studying polymerization reactions.

Mechanism of Action

The reaction proceeds in two fundamental stages. First, an oxidizing agent, such as hydrogen peroxide (H₂O₂), activates the this compound (the primary intermediate) into a reactive quinone-diimine. This intermediate is unstable and rapidly reacts with a nucleophilic coupler molecule (e.g., a phenol or another amine) to form a stable, colored indo dye. The intensity of the color produced is proportional to the extent of the reaction.[4][5]

References

- 1. CAS 93841-25-9: this compound (1:1) [cymitquimica.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. dormer.com [dormer.com]

- 4. nbinno.com [nbinno.com]

- 5. EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing - Google Patents [patents.google.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate | 93841-25-9 [chemicalbook.com]

- 9. Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. 93841-25-9|this compound|BLD Pharm [bldpharm.com]

Quantitative Analysis of 2-(2,5-Diaminophenyl)ethanol Sulfate in Cosmetic Formulations by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a robust, sensitive, and selective method for the quantification of 2-(2,5-Diaminophenyl)ethanol sulfate, a primary intermediate in oxidative hair dye formulations.[1] The accurate determination of this compound is critical for ensuring product quality, safety, and compliance with regulatory standards.[2][3] The described methodology utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent specificity in complex cosmetic matrices and a low limit of quantification. Detailed protocols for sample preparation, instrument configuration, and method validation are provided, adhering to established guidelines for analytical procedure validation.[4][5]

Introduction: The Need for Precise Quantification

This compound (CAS No. 93841-25-9) is a key precursor in the formulation of permanent hair coloring products.[6][7][8] As a primary intermediate, it reacts with an oxidizing agent to form stable color molecules within the hair shaft.[1] The concentration of this aromatic amine in a formulation directly impacts the final color, performance, and consumer safety. Regulatory bodies worldwide have established strict limits for certain hair dye components due to potential health risks, such as skin sensitization.[3][7][9]

Therefore, a validated analytical method is essential for:

-

Quality Control: Ensuring batch-to-batch consistency and adherence to manufacturing specifications.

-

Formulation Development: Accurately characterizing new product formulations.

-

Regulatory Compliance: Demonstrating that products meet the safety standards set by authorities like the European Commission's Scientific Committee on Consumer Safety (SCCS).[7]

-

Stability Studies: Assessing the degradation of the active ingredient over the product's shelf-life.

Traditional analytical techniques may lack the necessary selectivity and sensitivity for complex cosmetic matrices.[10] UPLC-MS/MS has emerged as the preferred technique for analyzing polar, thermally unstable compounds like hair dyes, offering superior resolution and specificity.[11][12][13]

Principle of the UPLC-MS/MS Method

This method leverages the high separation efficiency of UPLC and the sensitive, specific detection of tandem mass spectrometry.

-

UPLC Separation: The analyte is separated from other matrix components on a reversed-phase C18 column. The use of sub-2 µm particle columns allows for faster analysis times and sharper peaks compared to conventional HPLC.[11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) ensures efficient separation.[10][12]

-

MS/MS Detection: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive ion mode. The tandem mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole isolates the protonated molecular ion of the analyte (the precursor ion), which is then fragmented in the collision cell. The second quadrupole isolates a specific, characteristic fragment ion (the product ion). This specific precursor-to-product ion transition is unique to the analyte, eliminating interference from co-eluting matrix components and providing exceptional sensitivity and selectivity.[11][12][14]

Detailed Application Protocol

Instrumentation, Materials, and Reagents

-

Instrumentation:

-

UPLC System with a binary solvent manager and autosampler.

-

Tandem Quadrupole Mass Spectrometer with an ESI source.[14]

-

Chromatography data acquisition and processing software.

-

-

Materials:

-

Analytical column: UPLC C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[12]

-

Volumetric flasks (10 mL, 20 mL, 100 mL).

-

Micropipettes.

-

Analytical balance.

-

Ultrasonicator.

-

Centrifuge.

-

Syringe filters (0.22 µm, PTFE or PVDF).

-

-

Chemicals and Reagents:

-

This compound reference standard (purity >98%).

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Water (LC-MS grade).

-

Ascorbic acid (analytical grade).[14]

-

Formic acid (LC-MS grade).

-

Preparation of Standards and Samples

Causality: Aromatic amines are susceptible to oxidation. The use of ascorbic acid in the diluent for standards and samples is a critical step to prevent analyte degradation and ensure accurate quantification.[14]

Step 1: Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Prepare a diluent solution of 50:50 (v/v) methanol and water containing 0.1% ascorbic acid.

-

Add approximately 15 mL of the diluent to the flask and sonicate for 10 minutes to dissolve the standard completely.

-

Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This solution should be stored refrigerated and protected from light.

Step 2: Working Standard Solutions (Calibration Curve)

-

Perform serial dilutions of the Standard Stock Solution using the 0.1% ascorbic acid diluent to prepare a series of working standards.

-

A typical concentration range for the calibration curve would be 1.0 ng/mL to 500 ng/mL.

Step 3: Sample Preparation (from Hair Dye Formulation)

-

Accurately weigh approximately 1 g of the homogenized hair dye product into a 20 mL volumetric flask.

-

Add 15 mL of the 0.1% ascorbic acid in 50% methanol diluent.

-

Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.[14]

-

Allow the flask to cool to room temperature and add the diluent to the final volume.

-

Centrifuge an aliquot of the extract at 8000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This is the sample solution. A further dilution may be necessary to bring the analyte concentration within the calibration range.

UPLC-MS/MS Instrumental Conditions

The following conditions serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: UPLC and Mass Spectrometer Parameters

| Parameter | Condition |

| UPLC System | |

| Column | UPLC C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 3.0 µL[14] |

| Gradient Program | |

| Time (min) | %A |

| 0.0 | 98 |

| 1.0 | 98 |

| 8.0 | 20 |

| 10.0 | 5 |

| 12.0 | 5 |

| 12.1 | 98 |

| 15.0 | 98 |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.8 - 3.0 kV |

| Ion Source Temp. | 150 °C |

| Desolvation Temp. | 500 °C[14] |

| Cone Gas Flow | 30 L/hr[14] |

| Desolvation Gas Flow | 650 L/hr[14] |

| MRM Transitions | (To be optimized) |

| Analyte | This compound |

| Precursor Ion (m/z) | 169.1 (Free base [M+H]⁺) |

| Product Ion 1 (m/z) | e.g., 138.1 (Quantitative) |

| Product Ion 2 (m/z) | e.g., 121.1 (Qualitative) |

| Cone Voltage (V) | To be optimized |

| Collision Energy (eV) | To be optimized |

Note on MRM Transitions: The molecular formula of the free base is C₈H₁₂N₂O, with a monoisotopic mass of 168.09 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 169.1. Product ions, cone voltage, and collision energy must be determined by infusing a standard solution of the analyte and optimizing for the strongest, most stable signal.

Data Analysis and Quantification

-